The compound 2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic molecule characterized by multiple functional groups, including an imidazole ring and a thioether linkage. Its IUPAC name reflects its intricate structure, which plays a significant role in its potential biological activities. The molecular formula is with a molecular weight of approximately 385.5 g/mol .
This compound is classified as an acetamide derivative, specifically featuring a thioether functional group and an imidazole moiety. It is cataloged under the Chemical Abstracts Service number 897456-23-4, which facilitates its identification in chemical databases . The structure indicates potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of 2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Each step must be optimized for yield and purity, often requiring specific solvents and reaction conditions to facilitate the desired transformations .
The molecular structure of this compound exhibits a planar configuration due to the presence of aromatic rings, which enhances its stability and potential interactions with biological targets. Key structural features include:
The canonical SMILES representation is COCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F
, which provides insight into its connectivity .
The compound is expected to participate in various chemical reactions typical for acetamides and thioethers:
These reactions are crucial for exploring modifications that could enhance pharmacological properties or alter metabolic stability .
The mechanism of action for compounds like 2-((5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide often involves interactions with specific biological targets:
Research into similar structures suggests that these mechanisms could lead to significant therapeutic effects against diseases such as cancer or bacterial infections .
The physical properties of this compound are influenced by its molecular structure:
Specific data such as melting point and boiling point remain unreported but can be determined through experimental methods like differential scanning calorimetry (DSC) .
The compound has potential applications in various scientific fields:
Research into similar compounds has indicated significant promise in addressing antibiotic resistance and other therapeutic challenges .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1